6-[[(4-Fluorophenyl)methyl-prop-2-ynylamino]methyl]-3,4-dimethyl-[1,2]oxazolo[3,4-d]pyridazin-7-one
Description
Properties
IUPAC Name |
6-[[(4-fluorophenyl)methyl-prop-2-ynylamino]methyl]-3,4-dimethyl-[1,2]oxazolo[3,4-d]pyridazin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c1-4-9-22(10-14-5-7-15(19)8-6-14)11-23-18(24)17-16(12(2)20-23)13(3)25-21-17/h1,5-8H,9-11H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUOPFLHIXKRGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN(C(=O)C2=NO1)CN(CC#C)CC3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-[[(4-Fluorophenyl)methyl-prop-2-ynylamino]methyl]-3,4-dimethyl-[1,2]oxazolo[3,4-d]pyridazin-7-one (CAS Number: 1436158-54-1) is a novel heterocyclic compound that has garnered attention in pharmacological research for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₇FN₄O₂
- Molecular Weight : 340.4 g/mol
- Structure : The compound features a complex structure that includes an oxazole ring fused with a pyridazine moiety, which is significant for its biological interactions.
Recent studies indicate that this compound acts primarily through the modulation of potassium voltage-gated channels (Kv7 channels). Specifically, it enhances the activation potency of these channels, leading to increased neuronal excitability modulation. This mechanism is particularly relevant in the context of anticonvulsant effects, making it a candidate for epilepsy treatment.
Anticonvulsant Effects
In preclinical studies, this compound has demonstrated significant efficacy in reducing seizure frequency and severity in animal models. The compound's ability to modulate Kv7 channels suggests a promising role in managing epilepsy.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the antimicrobial activity observed:
| Pathogen | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
| Candida albicans | 14 |
These results indicate that the compound possesses significant antibacterial and antifungal properties, which may be attributed to its heterocyclic structure that enhances interaction with microbial targets .
Study 1: Efficacy in Epilepsy Models
In a study assessing the anticonvulsant properties of the compound in mice subjected to induced seizures, treatment with the compound resulted in a marked decrease in seizure duration and frequency compared to control groups. The study concluded that the modulation of Kv7 channels was crucial for its therapeutic effects.
Study 2: Antimicrobial Screening
Another study focused on the antimicrobial efficacy of various derivatives of similar heterocyclic compounds. The results highlighted that derivatives with modifications similar to those found in this compound exhibited enhanced antimicrobial activity against resistant strains of bacteria and fungi .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The table below compares the target compound with structurally related heterocycles from the evidence:
Key Observations:
- Substituent Effects : The 4-fluorophenyl group in the target may enhance metabolic stability compared to nitro groups () or unsubstituted aryl moieties .
- Synthetic Flexibility : Cs₂CO₃-mediated reactions () are efficient for oxygen/nitrogen-containing heterocycles, whereas reflux methods () suit sulfur-containing systems .
Physicochemical Properties
- Lipophilicity: The fluorophenyl and propynyl groups likely increase logP compared to ’s nitrophenyl derivative, which has polar nitro and cyano groups .
- Solubility : Methyl groups at positions 3 and 4 may reduce aqueous solubility relative to carboxylate esters in .
Analytical Techniques
- Spectroscopy: ¹H NMR is critical for confirming propynylamino and fluorophenyl protons (δ 2.5–3.5 for alkynyl CH; δ 7.0–7.5 for aromatic F-C6H4) .
Research Findings
Synthetic Efficiency : Cs₂CO₃ in DMF () achieves higher yields for oxygen-rich heterocycles than traditional reflux methods, suggesting applicability to the target compound .
Bioactivity Predictions : Fluorinated aryl groups (target) are associated with improved blood-brain barrier penetration compared to nitro-substituted derivatives () .
Structural Insights : Mercury’s packing similarity calculations () could identify conserved intermolecular interactions in analogues, guiding co-crystallization efforts for the target .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
